2-(2,3-Difluorophenyl)-6-fluorobenzoic acid
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Overview
Description
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids. This compound is characterized by the presence of three fluorine atoms attached to a benzene ring, making it a valuable building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,3-difluorobenzene and 2-fluorobenzoic acid.
Halogenation: The 2,3-difluorobenzene undergoes halogenation to introduce an additional fluorine atom at the desired position.
Purification: The final product is purified through recrystallization or chromatography to obtain high-purity this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.
Optimized Reaction Conditions: Reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized for maximum efficiency.
Automated Purification: Industrial purification methods, such as continuous chromatography, are employed to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding carboxylates or reduced to form alcohols.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions include substituted fluorobenzoic acids, fluorinated alcohols, and complex aromatic compounds with various functional groups .
Scientific Research Applications
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules for studying enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Difluorophenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors that recognize fluorinated aromatic compounds.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluorobenzoic Acid: Similar structure but lacks the additional fluorine atom at the 6-position.
2,6-Difluorobenzoic Acid: Similar structure but lacks the fluorine atoms at the 2 and 3 positions.
2,3,4-Trifluorobenzoic Acid: Contains an additional fluorine atom at the 4-position.
Uniqueness
2-(2,3-Difluorophenyl)-6-fluorobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
IUPAC Name |
2-(2,3-difluorophenyl)-6-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-9-5-1-3-7(11(9)13(17)18)8-4-2-6-10(15)12(8)16/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIQKDJTLDCCEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)O)C2=C(C(=CC=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689662 |
Source
|
Record name | 2',3,3'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261868-56-7 |
Source
|
Record name | 2',3,3'-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50689662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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